molecular formula C9H10N2O2 B573552 (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 178153-01-0

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B573552
CAS No.: 178153-01-0
M. Wt: 178.191
InChI Key: YHYHTJWKQDOTLD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of a hydroxymethyl group and a dihydroquinoxalinone core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and glyoxal.

    Cyclization: The reaction between o-phenylenediamine and glyoxal leads to the formation of the quinoxaline core.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline core can be reduced to a tetrahydroquinoxaline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-one.

    Reduction: 3-(Hydroxymethyl)-tetrahydroquinoxaline.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoxaline core can intercalate with DNA or interact with proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one: The racemic mixture of the compound.

    3-(Hydroxymethyl)-quinoxalin-2(1H)-one: Lacks the dihydro structure.

    3-(Methyl)-3,4-dihydroquinoxalin-2(1H)-one: Lacks the hydroxymethyl group.

Uniqueness

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its chiral nature and the presence of both a hydroxymethyl group and a dihydroquinoxalinone core. This combination of features enhances its biological activity and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHTJWKQDOTLD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.